molecular formula C19H12F3N3O2 B2779574 6-methyl-3-(3-(4-(trifluoromethyl)phenyl)-1,2,4-oxadiazol-5-yl)quinolin-4(1H)-one CAS No. 1172746-25-6

6-methyl-3-(3-(4-(trifluoromethyl)phenyl)-1,2,4-oxadiazol-5-yl)quinolin-4(1H)-one

Cat. No.: B2779574
CAS No.: 1172746-25-6
M. Wt: 371.319
InChI Key: IPRXBUPFHHCFBZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-methyl-3-(3-(4-(trifluoromethyl)phenyl)-1,2,4-oxadiazol-5-yl)quinolin-4(1H)-one is a useful research compound. Its molecular formula is C19H12F3N3O2 and its molecular weight is 371.319. The purity is usually 95%.
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Mechanism of Action

Target of Action

The primary target of this compound, also known as BLU-667 (Pralsetinib) , is the RET (c-RET) protein . RET is a receptor tyrosine kinase involved in cell growth and differentiation .

Mode of Action

BLU-667 is a highly efficient and selective RET inhibitor . It binds to the RET protein, inhibiting its activity . This inhibition can prevent the growth of cancer cells that have mutations in the RET gene .

Biochemical Pathways

The inhibition of RET by BLU-667 affects various biochemical pathways. Primarily, it disrupts the signaling pathways that promote cell proliferation and survival . This disruption can lead to the death of cancer cells with RET mutations .

Pharmacokinetics

It is soluble in dmso, suggesting it may have good bioavailability

Result of Action

The result of BLU-667’s action is the inhibition of cancer cell growth. In vitro studies have shown that it can specifically inhibit RET signaling and is more effective at inhibiting the proliferation of cells with RET mutations than other multi-kinase inhibitors . In vivo, it can effectively inhibit tumors driven by various RET mutations and fusions, without inhibiting VEGFR2 .

Action Environment

The action of BLU-667 can be influenced by various environmental factors. For example, the pH of the environment could potentially affect its solubility and therefore its bioavailability . Additionally, the presence of other substances in the body could potentially interact with the compound, affecting its efficacy and stability .

Properties

IUPAC Name

6-methyl-3-[3-[4-(trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl]-1H-quinolin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H12F3N3O2/c1-10-2-7-15-13(8-10)16(26)14(9-23-15)18-24-17(25-27-18)11-3-5-12(6-4-11)19(20,21)22/h2-9H,1H3,(H,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IPRXBUPFHHCFBZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)NC=C(C2=O)C3=NC(=NO3)C4=CC=C(C=C4)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H12F3N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

371.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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